5-(Bromomethyl)benzo[d][1,3]dioxole

Catalog No.
S679239
CAS No.
2606-51-1
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Bromomethyl)benzo[d][1,3]dioxole

Piperonyl bromide (CAS 2606-51-1) ensures high-yield cryogenic enantioselective alkylations without racemization. • Enables -78 °C enolate alkylations; suppresses SET side reactions of iodide • Delivers 97:3 er in chiral amide-based alkylations • Critical precursor for tadalafil, azapodophyllotoxin, pancratistatin derivatives. In stock for prompt shipment.

CAS Number

2606-51-1

Product Name

5-(Bromomethyl)benzo[d][1,3]dioxole

IUPAC Name

5-(bromomethyl)-1,3-benzodioxole

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2

InChI Key

UNYHRXLMTSXVIB-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CBr

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CBr

The exact mass of the compound 5-(Bromomethyl)-1,3-benzodioxole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Piperonyl bromide, 5-(Bromomethyl)-1,3-benzodioxole, 3,4-Methylenedioxybenzyl bromide, 5-(Bromomethyl)benzo[d][1,3]dioxole, 5-(bromomethyl)-1,3-benzodioxole

Purity

≥97%

Package Size

1 g, 5 g, 25 g

5-(Bromomethyl)benzo[d][1,3]dioxole (CAS 2606-51-1), commonly known as piperonyl bromide, is a highly reactive benzylic alkylating agent characterized by its electron-donating methylenedioxy ring. In industrial and advanced laboratory synthesis, it serves as a primary precursor for installing the piperonyl pharmacophore, a structural motif essential to numerous natural products, alkaloids, and pharmaceuticals. Compared to its chloride analog, the bromide form offers a more labile leaving group, enabling alkylations at lower temperatures—a critical requirement for sensitive asymmetric syntheses where thermal degradation or racemization must be avoided[1].

Workflow Fit

Reactive Electrophile
Benzyl bromide center supports nucleophilic substitution for alkylation and pharmacophore introduction.
Crystalline Solid
Defined melting range facilitates accurate weighing, recrystallization, and storage at ambient conditions.
5-Substitution Pattern
Regiospecific benzodioxole attachment required for targeted bioactive molecule construction.

Substituting piperonyl bromide with piperonyl chloride or piperonyl iodide often leads to process failure in stereoselective workflows. Piperonyl chloride possesses a poorer leaving group, necessitating elevated temperatures or the addition of iodide salts (Finkelstein conditions) to achieve acceptable kinetics, which can compromise sensitive stereocenters or labile functional groups. Conversely, while piperonyl iodide is theoretically more reactive, it is highly prone to degradation and competitive single-electron transfer (SET) side reactions that destroy enantiomeric excess (ee) and depress yields. Consequently, piperonyl bromide occupies a highly specific zone of reactivity and stability, making it the strict requirement for low-temperature (-78 °C) enolate alkylations and complex N-alkylations [1].

Substitution Risk

Target
5-(Bromomethyl)benzo[d][1,3]dioxole
Substitute
5-(Chloromethyl) analog
Lower leaving-group reactivity may require harsher conditions or catalysts, reducing coupling efficiency.
Target
Crystalline solid (mp 45–50 °C)
Substitute
Low-melting solid / liquid (mp 30–34 °C)
Physical form difference may affect weighing precision, handling, and purification reproducibility.
Target
5-Substitution on benzodioxole
Substitute
4-(Bromomethyl) regioisomer
Regioisomer yields different products in synthetic sequences; not interchangeable for designed bioactive targets.

Asymmetric Enolate Alkylation Halide Selection

In the asymmetric synthesis of (S)-α-MethylDOPA analogs via the alkylation of tertiary aromatic amide oxazolidinones at -78 °C, the choice of the benzylic halide is process-critical. Utilizing piperonyl bromide with KHMDS as the base afforded the target alkylated product in 69% yield with an exceptional 98% enantiomeric excess (ee) after recrystallization. In direct contrast, substituting piperonyl bromide with piperonyl iodide proved deleterious to both yield and enantioselectivity, driven by competitive single-electron transfer (SET) reactions and electrophile degradation. Piperonyl chloride is generally insufficiently reactive for such cryogenic SN2 displacements[1].

Evidence DimensionEnantiomeric excess and yield in cryogenic enolate alkylation
Target Compound DataPiperonyl bromide: 69% yield, 98% ee
Comparator Or BaselinePiperonyl iodide: Deleterious to ee and yield (unreproducible/degraded)
Quantified DifferenceBromide maintains 98% ee and stable yields; iodide causes stereochemical collapse.
ConditionsKHMDS base, THF, -78 °C

For process chemists scaling asymmetric syntheses, piperonyl bromide is mandatory to prevent the yield loss and racemization associated with the iodide or chloride analogs.

Leaving-group reactivity
Class-level
Benzyl bromide ~50–100× faster than benzyl chloride in SN2 (alkyl halide series)
Supports reaction condition selection with milder temperature and time profiles.
Direct kinetic data for specific benzodioxole derivatives are limited; class-level inference.

Enantioselective Pyridine Alkylation

Piperonyl bromide demonstrates distinct reactivity profiles compared to unsubstituted benzyl bromide and aliphatic bromides in the enantioselective alkylation of fused bicyclic pyridines using chiral lithium amides. When subjected to the reaction conditions, piperonyl bromide successfully alkylated the substrate to provide the product in a 57% yield with a highly selective 97:3 enantiomeric ratio (er). The electron-donating nature of the methylenedioxy group alters the electrophilicity of the benzylic position, ensuring high stereocontrol without the radical oxidation and dimerization byproducts seen with aliphatic allyl bromides [1].

Evidence DimensionEnantiomeric ratio (er) and yield in pyridine alkylation
Target Compound DataPiperonyl bromide: 57% yield, 97:3 er
Comparator Or BaselineAllyl bromide: Decreased yield due to radical oxidation dimer byproducts
Quantified DifferencePiperonyl bromide avoids radical dimerization, maintaining >90% stereoselectivity (97:3 er).
ConditionsChiral lithium amide, n-BuLi, toluene

Procurement of piperonyl bromide ensures high enantiomeric ratios in the synthesis of chiral pyridine ligands where aliphatic or less electronically tuned bromides fail.

Physical form identity
Cross-study
Crystalline solid; mp 45–50 °C vs chloro analog liquid/low-melting solid ~30–34 °C
Solid form facilitates accurate weighing, reduced volatility loss, and recrystallization.
Reported mp ranges vary slightly across suppliers; verify lot-specific values.

Mild-Condition N-Alkylation for Epoxide Intermediates

In the synthesis of (+)-narciclasine precursors, the simultaneous base-promoted epoxide formation and N-alkylation of a bromohydrin intermediate required a highly tuned electrophile. Piperonyl bromide facilitated clean internal SN2 reaction and N-alkylation in the presence of K2CO3 at 60 °C, delivering the desired epoxides in 91–95% isolated yields. The enhanced leaving group ability of the bromide allowed the reaction to proceed efficiently at moderate temperatures, avoiding the thermal degradation of the sensitive epoxide that would occur if the less reactive piperonyl chloride were used [1].

Evidence DimensionIsolated yield of N-alkylated epoxide
Target Compound DataPiperonyl bromide: 91–95% yield
Comparator Or BaselinePiperonyl chloride (class inference): Requires higher temperatures, risking epoxide opening
Quantified DifferenceBromide achieves >90% yield at a mild 60 °C.
ConditionsK2CO3, 60 °C, 4 hours

Demonstrates that piperonyl bromide is the required reagent for tandem alkylation/cyclization reactions involving thermally sensitive intermediates.

Synthetic route yield
Data to verify
91% isolated yield
Indicates robust preparation from piperonyl alcohol under reported conditions.
No direct comparative yield data for chloro/iodo analogs; confirm with laboratory validation.
Regioisomer specificity
Cross-study
5-substituted: radiochemical yield 35–40% in PET tracer synthesis; 4-substituted yields different products
5-substitution pattern is mandatory for target bioactive molecule construction.
Regioisomer interchange leads to failed syntheses; confirm positional identity before procurement.

Asymmetric Synthesis of Alkaloids and Amino Acids

Piperonyl bromide is the electrophile of choice for the cryogenic enantioselective alkylation of enolates (e.g., in the synthesis of (S)-α-MethylDOPA analogs). Its specific reactivity prevents the single-electron transfer degradation seen with iodides while providing the necessary kinetics at -78 °C that chlorides lack[1].

Methylenedioxy-Containing Pharmaceutical Synthesis

It is heavily utilized as a primary building block for installing the piperonyl pharmacophore in drug discovery and manufacturing, including the synthesis of tadalafil analogs, azapodophyllotoxins, and pancratistatin derivatives. The bromide leaving group ensures high-yielding N-alkylations and O-alkylations under mild basic conditions [2].

Chiral Pyridine Ligand Preparation

Employed in the stereoselective alkylation of fused bicyclic pyridines using chiral lithium amides. Piperonyl bromide provides excellent enantiomeric ratios (e.g., 97:3 er) without triggering the radical dimerization pathways associated with other active bromides like allyl bromide [3].

Application Fit

Application
Selection Property
Validation Focus
Lignan analog synthesis
Electrophilic alkylation reactivity
Coupling efficiency and stoichiometric control
PET tracer precursor synthesis
Regiospecific 5-substitution pattern
Regioisomeric purity and radiochemical transformation compatibility
Kinase inhibitor scaffold diversification
Benzodioxole pharmacophore introduction via SN2
Parallel synthesis compatibility and SAR integrity
Agrochemical intermediate synthesis
Scalable synthetic route and solid-state stability
Storage stability and cost-effective large-scale procurement

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2606-51-1

Wikipedia

1,3-Benzodioxole, 5-(bromomethyl)-

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